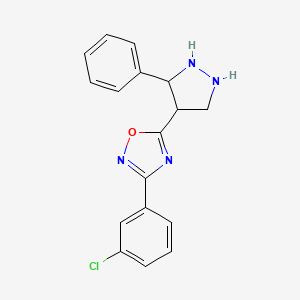
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H11ClN4O and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₇H₁₅ClN₄O
- Molecular Weight : 326.8 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring which is known for its pharmacological significance.
Biological Activity Overview
The biological activities of this compound can be categorized into various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular:
- Antibacterial : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antifungal : It has demonstrated antifungal activity in several studies, indicating its potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, related compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents .
- The mechanism often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Studies have reported that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory effects comparable to established anti-inflammatory drugs. The specific mechanisms may involve the modulation of pro-inflammatory cytokines .
Antidiabetic Activity
Another area of interest is the antidiabetic activity of this compound:
- Certain derivatives have shown promising results in lowering blood glucose levels in diabetic models, suggesting potential use in diabetes management .
Case Studies and Research Findings
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in disease pathways (e.g., thymidylate synthase in cancer).
- Receptor Modulation : Some compounds may interact with cellular receptors to modulate signaling pathways related to inflammation and cell growth.
- Oxidative Stress Reduction : Certain oxadiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress-related damage.
特性
IUPAC Name |
3-(3-chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-8-4-7-12(9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-5-2-1-3-6-11/h1-9,14-15,19,21H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLRPXCVQUHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














